1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene
CAS No.: 7146-38-5
Cat. No.: VC3780324
Molecular Formula: C50H36
Molecular Weight: 636.8 g/mol
* For research use only. Not for human or veterinary use.
![1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene - 7146-38-5](/images/structure/VC3780324.png)
Specification
CAS No. | 7146-38-5 |
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Molecular Formula | C50H36 |
Molecular Weight | 636.8 g/mol |
IUPAC Name | 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene |
Standard InChI | InChI=1S/C50H36/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38)50(47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40/h1-36H |
Standard InChI Key | HIAJNZGCSYPKJH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Introduction
Molecular Structure and Composition
Chemical Identity and Structural Features
1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene consists of a central ethene (C=C) core with four biphenyl groups attached at the 1,1,2,2-positions. Each biphenyl group is connected to the ethene core through the para (4) position of one of its phenyl rings. This arrangement creates a three-dimensional molecule with extended π-conjugation throughout its structure.
The chemical formula of this compound is C₅₀H₃₄, reflecting the ethene core (C₂H₂) and four biphenyl groups (C₁₂H₈ each). The molecular structure can be compared to similar tetra-substituted ethenes such as 1,1,2,2-Tetra(thiophen-2-yl)ethene and 1,1,2,2-Tetra(pyridin-4-yl)ethene, which share the same central ethene framework but feature different aromatic substituents .
Physical Properties
While specific physical property data for 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene is limited in the literature, several characteristics can be inferred based on its structure and similar compounds:
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Physical State: Solid at room temperature
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Appearance: Likely a crystalline powder
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Solubility: Expected to have limited solubility in polar solvents but better solubility in non-polar organic solvents such as dichloromethane, tetrahydrofuran, and toluene
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Molecular Weight: Approximately 634.8 g/mol
The compound's extended aromatic system suggests it may possess interesting photophysical properties, potentially including fluorescence or phosphorescence. By comparison, 1,1,2,2-Tetra(thiophen-2-yl)ethene has been studied for its aggregation-induced emission properties and clusteroluminescence behavior , suggesting 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene might exhibit similar phenomena due to its structural similarities.
Synthesis Methodologies
Synthetic Routes
Several potential synthetic routes can be employed to prepare 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene, drawing from established methods for similar tetra-substituted ethenes:
McMurry Coupling
The McMurry coupling represents one of the most direct approaches, involving the reductive coupling of 4-biphenylbenzaldehyde or 4-biphenylbenzophenone in the presence of low-valent titanium reagents. This reaction would produce the tetra-substituted ethene in a single step from readily available starting materials.
Reaction Conditions and Purification
Optimal reaction conditions would likely include:
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Anhydrous solvents (THF, DME, or toluene)
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Inert atmosphere (nitrogen or argon)
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Elevated temperatures (reflux conditions)
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Appropriate catalysts (e.g., Pd(PPh₃)₄ for cross-coupling reactions)
Purification techniques would follow standard protocols for similar compounds, including:
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Column chromatography using silica gel with appropriate solvent systems
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Recrystallization from suitable solvent mixtures (e.g., dichloromethane/hexane)
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Potentially, preparative HPLC for analytical grade samples
These methods align with purification techniques described for related compounds, where column chromatography and recrystallization were employed to obtain pure samples .
Electronic and Structural Properties
Electronic Structure
The electronic structure of 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene is characterized by extended π-conjugation through the central ethene and the attached biphenyl groups. This conjugation is expected to result in:
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Delocalization of π-electrons throughout the molecule
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Relatively low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels
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Potential for interesting redox behavior
By analogy with related compounds, 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene might exhibit electrochemical properties similar to those observed in other tetra-substituted ethenes. These could include reversible redox processes, as observed in the ruthenium complexes described in the literature .
Conformational Analysis
The three-dimensional structure of 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene is influenced by several factors:
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Rotational barriers around the bonds connecting the biphenyl groups to the ethene core
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Steric interactions between the bulky biphenyl substituents
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Potential for π-π stacking interactions between adjacent aromatic rings
Chemical Reactivity
Reaction Profile
1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene is expected to participate in various chemical reactions, primarily involving the central ethene bond and the aromatic rings:
Reactive Site | Reaction Type | Expected Reactivity |
---|---|---|
Central ethene | Addition reactions (hydrogenation, halogenation, epoxidation) | Limited due to steric hindrance |
Aromatic rings | Electrophilic aromatic substitution | Moderate, favoring para positions of terminal phenyl rings |
Entire molecule | Redox reactions | Potential for both oxidation and reduction |
Addition Reactions
The central ethene bond could undergo addition reactions, though its reactivity would be significantly reduced compared to simpler alkenes due to steric hindrance from the four bulky biphenyl groups. Potential reactions include:
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Hydrogenation using catalysts such as Pd/C or Pt/C
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Halogenation with Br₂ or Cl₂
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Epoxidation with peroxy acids or hydrogen peroxide with catalysts
Aromatic Substitutions
The biphenyl groups may participate in electrophilic aromatic substitution reactions, with reactivity predominantly at the para positions of the terminal phenyl rings (those furthest from the ethene core). These reactions would follow mechanisms similar to those established for other aromatic compounds, involving arenium ion intermediates.
Coordination Chemistry
Drawing parallels from compounds like 1,1,2,2-Tetra(pyridin-4-yl)ethene, which can act as a tetradentate ligand in coordination chemistry, 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene may also exhibit interesting coordination properties through π-interactions between its aromatic rings and metal centers.
Applications and Research Directions
Materials Science Applications
The structural and electronic properties of 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene suggest several potential applications in materials science:
Organic Electronics
The extended π-conjugation throughout the molecule makes it a candidate for applications in:
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Organic light-emitting diodes (OLEDs)
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Organic field-effect transistors (OFETs)
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Organic photovoltaics (OPVs)
These applications would leverage the compound's potential for charge transport and light emission/absorption properties associated with its conjugated structure.
Luminescent Materials
By analogy with 1,1,2,2-Tetra(thiophen-2-yl)ethene, which exhibits aggregation-induced emission , 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene may display interesting photoluminescent properties, particularly in the solid state or in aggregated forms. Such properties could be exploited in sensing applications, fluorescent probes, or solid-state lighting technologies.
Supramolecular Chemistry
The presence of multiple aromatic rings in 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene creates opportunities for supramolecular interactions through:
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π-π stacking between aromatic rings
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C-H···π interactions with other molecules
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Potential host-guest chemistry in appropriately designed systems
These properties could be exploited in the development of supramolecular assemblies, crystal engineering, or the design of materials with specific recognition properties for sensing applications.
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